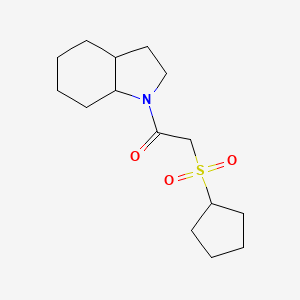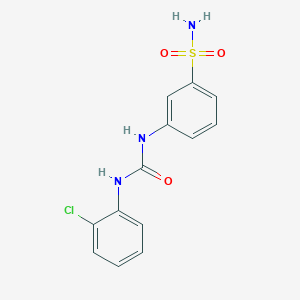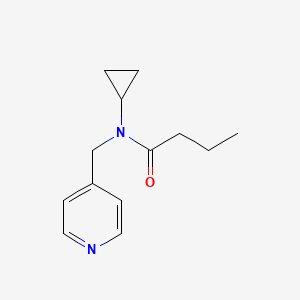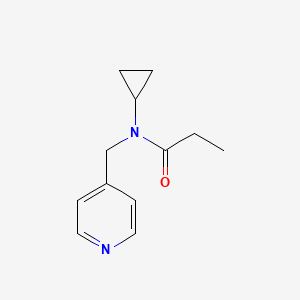
1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used extensively in scientific research to study the endocannabinoid system and its effects on the body.
Mechanism of Action
1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system plays a key role in regulating a wide range of physiological processes, including pain perception, appetite regulation, and immune function. When 1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone binds to these receptors, it can produce a range of effects on the body, depending on the specific receptor and the location of the receptor in the body.
Biochemical and Physiological Effects
1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone has been shown to have a range of biochemical and physiological effects on the body, including the modulation of pain perception, appetite regulation, and immune function. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone in scientific research is its potent and specific effects on the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system and its effects on the body in a controlled and specific way. However, one of the limitations of using 1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone and the endocannabinoid system. Some possible areas of focus include the development of new drugs that target the endocannabinoid system, the study of the effects of cannabinoids on specific physiological processes, and the investigation of the role of the endocannabinoid system in various diseases and conditions. Additionally, there is a need for further research on the potential risks and benefits of using cannabinoids for medical purposes.
Synthesis Methods
1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone is typically synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The exact synthesis method can vary depending on the specific laboratory and equipment used, but it generally involves the use of organic solvents and a series of chemical reactions to produce the final product.
Scientific Research Applications
1-(2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl)-2-cyclopentylsulfonylethanone has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a potent effect on the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function.
properties
IUPAC Name |
1-(2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-cyclopentylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c17-15(11-20(18,19)13-6-2-3-7-13)16-10-9-12-5-1-4-8-14(12)16/h12-14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTHIEIVOFTYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=O)CS(=O)(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)

![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)

![N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)
![3-[4-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566965.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
![N-[2-(3-methylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7566977.png)

![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)


![3-[4-(2-Methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7567012.png)